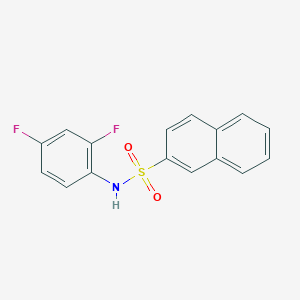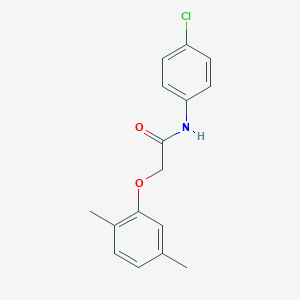
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide, also known as DNNS, is a chemical compound that has been widely used in scientific research. DNNS belongs to the class of sulfonamide compounds and has a molecular formula of C16H11F2NO2S. This compound has been shown to have various biological properties and has been used in a variety of research studies.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in various cancers and plays a role in tumor growth and survival. Inhibition of carbonic anhydrase IX by this compound leads to a decrease in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which leads to a decrease in tumor growth and survival. This compound has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments. It has been shown to have high selectivity for carbonic anhydrase IX, which makes it a useful tool for studying the role of carbonic anhydrase IX in cancer. This compound is also stable and can be easily synthesized, which makes it a cost-effective tool for research.
However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. This compound can also have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research related to N-(2,4-difluorophenyl)-2-naphthalenesulfonamide. One potential direction is to study the use of this compound in combination with other cancer therapies. Another potential direction is to study the use of this compound in other diseases that involve inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been shown to have various biological properties and has been used in studies related to cancer and inflammation. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to better understand the potential of this compound in cancer therapy and other disease areas.
合成法
The synthesis of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthylamine with 2,4-difluorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has been used in various scientific research studies due to its biological properties. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancers. This compound has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation.
特性
IUPAC Name |
N-(2,4-difluorophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHICHFJVWFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)

![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)


![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)